4-chloro-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
Description
Historical Development of Substituted Benzamides in Research
Substituted benzamides have long served as pivotal scaffolds in medicinal and materials chemistry due to their structural versatility and tunable electronic properties. Early work in the mid-20th century focused on simple benzamide derivatives, such as N-alkylbenzamides, which demonstrated modest bioactivity in antimicrobial screens. The introduction of electron-withdrawing groups, such as nitro or halogens, marked a turning point in the 1980s, as these modifications enhanced binding affinity to enzymatic targets. For example, 4-nitrobenzamide derivatives were found to inhibit tyrosine kinases by competing with ATP binding.
A critical advancement emerged with the incorporation of heterocyclic substituents. The 1990s saw the development of N-(pyridylmethyl)benzamides, which exhibited improved solubility and pharmacokinetic profiles compared to their alkyl counterparts. This era also witnessed the strategic use of benzamides in agrochemicals, particularly as herbicides targeting acetolactate synthase (ALS). Table 1 summarizes key milestones in substituted benzamide research:
Evolution of Trifluoromethylphenoxy-Containing Compounds in Scientific Literature
The trifluoromethylphenoxy moiety has become a cornerstone of modern drug design due to its unique combination of lipophilicity and metabolic stability. Initial studies in the 1970s focused on 3-(trifluoromethyl)phenoxy ethers as nonsteroidal anti-inflammatory agents, leveraging the electron-withdrawing effects of the CF₃ group to modulate cyclooxygenase (COX) activity. By the 2000s, researchers began integrating this group into more complex architectures, such as N-(3-(trifluoromethyl)phenoxy)benzamides, to enhance target selectivity.
Synthetic methodologies have evolved in parallel. Early routes relied on Ullmann couplings for aryl ether formation, but these suffered from low yields and harsh conditions. Contemporary approaches, such as the use of FeCl₃·6H₂O-activated reductions and triphosgene-mediated isocyanate syntheses, now enable efficient production of trifluoromethylphenoxy intermediates at gram scales. For instance, the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate—a key precursor for related compounds—achieves >85% yield via a three-step sequence involving nitration, hydrazine reduction, and phosgenation.
Research Significance of Multi-Substituted Benzamide Derivatives
Multi-substituted benzamides like 4-chloro-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide represent a convergence of strategic functionalization:
- Chloro substituents : The 4-chloro group enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution reactions for further derivatization.
- Nitro groups : Positioned at the 3-position, the nitro moiety directs subsequent reductions to yield aminobenzamide analogs, which are critical for structure-activity relationship (SAR) studies.
- Trifluoromethylphenoxy ethyl chain : This moiety imparts steric bulk and hydrophobic interactions, improving binding to hydrophobic enzyme pockets while resisting oxidative metabolism.
These features make the compound a versatile intermediate for generating libraries of analogs. For example, replacing the nitro group with a cyano substituent via catalytic hydrogenation could yield derivatives with altered electronic profiles. Similarly, varying the ethyl linker’s length may modulate conformational flexibility and target engagement.
Current Academic Interest and Research Landscape
Recent studies highlight three primary research trajectories:
- Anticancer agent development : Analogous 4-aryloxy-5-benzamidopyrimidines inhibit epidermal growth factor receptor (EGFR) with IC₅₀ values of 1.05–5.37 μM, demonstrating the potential of benzamide-containing scaffolds in oncology.
- Antitubercular applications : 8-Nitro-1,3-benzothiazin-4-ones—derived from chloro-nitro-trifluoromethyl precursors—exhibit nanomolar activity against Mycobacterium tuberculosis by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1).
- Materials science : The compound’s thermal stability (decomposition >250°C) and π-conjugated system make it a candidate for organic semiconductors, though this area remains underexplored.
Properties
IUPAC Name |
4-chloro-3-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O4/c17-13-5-4-10(8-14(13)22(24)25)15(23)21-6-7-26-12-3-1-2-11(9-12)16(18,19)20/h1-5,8-9H,6-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXKHUAOXXFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. The presence of the trifluoromethyl group and the nitro group in its structure suggests that it may exhibit significant pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing nitro and trifluoromethyl groups often display a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific activities of this compound are still being elucidated through various studies.
Antitumor Activity
A study highlighted that similar nitrobenzamide derivatives exhibit potent antitumor properties. For instance, compounds with a nitro group have been shown to inhibit nitric oxide synthase (iNOS), which is crucial for tumor progression. The mechanism involves the interaction of the nitro group with heme-containing enzymes, leading to reduced tumor cell proliferation .
Anti-inflammatory Effects
The compound's structure suggests it may inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies on related compounds have shown that they can significantly reduce inflammation markers in cell cultures, indicating potential for treating inflammatory diseases .
Study on Related Compounds
Research on a series of benzamide derivatives indicated that modifications in the aromatic ring, such as the introduction of trifluoromethyl and nitro groups, enhance biological activity. For example, one study reported that a compound with a similar structure exhibited an IC50 value of 900 nM against specific cancer cell lines, demonstrating substantial potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the trifluoromethyl group in para or ortho positions relative to other functional groups significantly increases the potency of these compounds. This is attributed to improved lipophilicity and enhanced interaction with biological targets .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Value (nM) |
|---|---|---|---|
| Compound A | Structure A | Antitumor (iNOS Inhibition) | 500 |
| Compound B | Structure B | Anti-inflammatory (TNF-α Inhibition) | 250 |
| This compound | Target Compound | Potential Antitumor & Anti-inflammatory | TBD |
Comparison with Similar Compounds
Key Observations :
- The phenoxyethyl linker in the target compound enhances flexibility and may improve binding to sterically demanding targets compared to rigid analogs like GSK3787 .
- The nitro group at position 3 (vs. 4 in other analogs) may alter electronic properties and metabolic stability .
- The trifluoromethyl group enhances lipophilicity and bioavailability, a feature shared with compounds like N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide .
Pharmacological Activity
Receptor Binding and Selectivity
- Sigma Receptor Targeting: Benzamides with trifluoromethyl and nitro substituents, such as those in , exhibit high affinity for sigma receptors (e.g., Kd = 5.80 nM for ³H-pentazocine in DU-145 prostate cancer cells). The target compound’s trifluoromethylphenoxyethyl chain may enhance sigma-1 receptor selectivity due to increased hydrophobicity .
- Enzyme Inhibition : GSK3787, a structural analog, acts as a peroxisome proliferator-activated receptor (PPAR) delta antagonist, suggesting that the target compound’s chloro-nitrobenzamide core could be tailored for similar enzyme modulation .
Therapeutic Potential
- Anticancer Activity: Compounds like N-(3-chlorophenethyl)-4-nitrobenzamide are investigated for cytotoxicity, though the target compound’s phenoxyethyl group may reduce off-target effects compared to simpler chlorophenyl derivatives .
Physicochemical Data
- Molecular Weight : Estimated at ~407.75 g/mol (C₁₆H₁₁ClF₃N₂O₄).
- Lipophilicity: Predicted logP ≈ 3.5 (higher than 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide due to the phenoxyethyl chain) .
- Solubility : Likely low aqueous solubility, necessitating formulation strategies used for analogs like GSK3787 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amidation between 2-(3-(trifluoromethyl)phenoxy)ethylamine and 4-chloro-3-nitrobenzoyl chloride. Key steps include:
- Coupling Reaction : Use a Schlenk line under inert gas (N₂/Ar) to prevent hydrolysis of the acyl chloride.
- Solvent Selection : Dichloromethane (DCM) or acetonitrile (MeCN) at 0–25°C, with a base like triethylamine (Et₃N) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from EtOAc/pentane .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 amine:acyl chloride) to maximize yield (typically 60–85%) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C, nitro group at δ 8.2–8.5 ppm in ¹H) .
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 430.05) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group (~1520 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Hazard Analysis :
- Mutagenicity : Ames II testing showed low mutagenic risk (comparable to benzyl chloride), but prolonged exposure requires PPE (gloves, lab coat, fume hood) .
- Decomposition : DSC data indicates thermal instability >150°C; avoid heating during purification .
- Storage : In airtight containers under argon at –20°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence the compound’s biological activity?
- Comparative Studies :
- Replace the 3-nitro group with cyano or methoxy to assess cytotoxicity (e.g., 3-CN analogs showed reduced activity against Trypanosoma brucei in vitro) .
- Positional isomers (e.g., 2-nitro vs. 4-nitro) alter electron-withdrawing effects, impacting receptor binding (e.g., 2-nitro derivatives had 10× lower IC₅₀ in kinase assays) .
- Methodology : Use DFT calculations to map electrostatic potential surfaces and correlate with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in reactivity data during substitution reactions?
- Case Study : Discrepancies in nitro group reduction (e.g., Fe/HCl vs. catalytic hydrogenation):
- Fe/HCl : Produces amine derivatives but may over-reduce the trifluoromethyl group .
- H₂/Pd-C : Selective nitro reduction (yield: 75–90%) without affecting CF₃; confirm via ¹H NMR (disappearance of δ 8.5 ppm nitro signal) .
- Troubleshooting : Use LC-MS to detect intermediates and adjust catalyst loading (5–10% Pd) or reaction time (2–6 hrs) .
Q. What strategies are effective for studying the compound’s potential in agrochemical or medicinal applications?
- Medicinal Chemistry :
- Target Screening : Test against protozoal parasites (e.g., T. brucei) using ATPase inhibition assays; IC₅₀ values <1 µM observed in analogs .
- SAR Analysis : Modify the phenoxyethyl chain (e.g., replace with morpholine) to enhance blood-brain barrier penetration .
- Agrochemicals : Evaluate herbicidal activity via Arabidopsis root growth inhibition assays; CF₃ and nitro groups enhance lipid solubility for foliar absorption .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the compound’s stability in aqueous solutions?
- Key Variables :
- pH : Degrades rapidly at pH >8 (amide hydrolysis), but stable at pH 5–7 (half-life >48 hrs) .
- Solvent : DMSO stabilizes the compound (no degradation after 72 hrs), while MeOH accelerates nitro group reduction .
- Resolution : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish degradation pathways .
Methodological Resources
- Spectral Libraries : PubChem CID 135565423 (reference ¹H/¹³C NMR) .
- Safety Protocols : ACS guidelines for mutagenicity testing and hazard assessment .
- Synthetic Protocols : Molbank (2024) for analogous benzamide syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
